N-Cyanoformamide, sodium salt
Description
Contextual Significance in Organic Synthesis
The N-cyanoformamide moiety is a versatile precursor in the construction of complex molecular architectures. semanticscholar.org Cyanoformamides are recognized as valuable building blocks for creating key intermediates and bioactive molecules. semanticscholar.orgrsc.org Their utility is demonstrated in various synthetic transformations, including the synthesis of disubstituted oxindoles and other heterocyclic systems. umn.edu The sodium salt of N-cyanoformamide provides a convenient and reactive source of the N-cyanoformamide anion for these synthetic applications. Modern synthetic methods often focus on the efficient and chemoselective introduction of the cyanoformamide (B1595522) group into organic molecules. For instance, protocols have been developed for the direct addition of a nitrile anion to isocyanates to produce cyanoformamides. unito.itresearchgate.net
Historical Development and Early Investigations of N-Cyanoformamides
The study of cyanoformamides dates back to early investigations into the reactivity of cyanogen (B1215507). One of the initial methods for preparing cyanoformamide involved the hydration of cyanogen. rsc.org An early patent described the synthesis of cyanoformamide by reacting cyanogen with a mixture of water and an aliphatic carboxylic acid under pressure. acs.org Other historical synthetic approaches included the reaction of primary and secondary amines with carbonyl cyanide, a method that was later deemed unsuitable for large-scale preparations due to the production of toxic hydrogen cyanide. rsc.org The development of safer and more efficient synthetic routes has been a continuous effort, leading to modern methods that often employ less hazardous reagents and offer greater control over the reaction. rsc.orgresearchgate.net
Structural Features and Electronic Configuration of the N-Cyanoformamide Anion
The most significant resonance contributors are those that place the negative charge on the more electronegative atoms, oxygen and the amide nitrogen. The delocalization of electrons can be represented by the following resonance structures:
[O=CH-N-C≡N]⁻ ↔ [O⁻-CH=N-C≡N] ↔ [O=CH-N=C=N⁻]
This delocalization results in a resonance hybrid where the C-O and C-N bonds have partial double bond character, and the negative charge is shared among the oxygen and two nitrogen atoms. The distribution of electron density leads to a more stable anion.
The electronic configuration of the N-cyanoformamide anion can be further understood through molecular orbital theory. The valence molecular orbitals are formed from the atomic orbitals of carbon, nitrogen, and oxygen. The highest occupied molecular orbital (HOMO) would be a π-type orbital with significant contributions from the oxygen and nitrogen atoms, reflecting the delocalization of the negative charge. The lowest unoccupied molecular orbital (LUMO) would likely be a π* antibonding orbital. The energy difference between the HOMO and LUMO is a key factor in the anion's reactivity. aip.org
Physicochemical Properties of N-Cyanoformamide, Sodium Salt
| Property | Value | Source |
| Molecular Formula | C₂HN₂NaO | nih.gov |
| Molecular Weight | 92.03 g/mol | nih.gov |
| CAS Number | 71675-63-3 | nih.gov |
| IUPAC Name | sodium;cyano(formyl)azanide | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;cyano(formyl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O.Na/c3-1-4-2-5;/h2H,(H,4,5);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUIHGRTFRNKEU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[N-]C#N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HN2NaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71675-63-3 | |
| Record name | N-Cyanoformamide, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-cyanoformamide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N Cyanoformamide, Sodium Salt
Classical and Established Synthetic Approaches
The foundational methods for synthesizing cyanoformamides were developed decades ago and often relied on readily available but sometimes hazardous precursors. These early routes laid the groundwork for future innovations.
Synthesis from Cyanogen (B1215507) and Related Precursors
One of the most established methods for the industrial production of N-cyanoformamide involves the reaction of cyanogen with water in the presence of an aliphatic carboxylic acid. nih.gov This process is typically conducted under autogenous pressure in a sealed autoclave at elevated temperatures, generally ranging from 40°C to 90°C. nih.gov Carboxylic acids such as formic acid and acetic acid are commonly employed in this reaction. nih.govrsc.org
The reaction can be summarized as follows: (CN)₂ + H₂O + RCOOH → NC-C(=O)NH₂ + RCOOH
This method allows for the direct formation of cyanoformamide (B1595522), which can then be converted to its sodium salt through reaction with a suitable sodium base.
Mechanistic Considerations in Early Synthetic Routes
The mechanism of the synthesis from cyanogen involves the hydration of one of the nitrile groups of the cyanogen molecule. nih.gov The carboxylic acid in the reaction mixture acts as both a solvent and a catalyst. A critical factor in this synthesis is the careful control of the water concentration. The molar ratio of water to cyanogen is ideally kept close to 1:1. nih.gov An excess of water can lead to the over-hydration of the cyanogen, resulting in the formation of the undesired byproduct, oxamide (B166460), where both nitrile groups have been hydrolyzed. nih.govrsc.org
In studies of the base hydrolysis of cyanogen, it was discovered that the reaction can proceed through two distinct pathways. acs.org While one pathway leads to the direct cleavage of the carbon-carbon bond to form cyanide and cyanate (B1221674) ions, the other, dominant pathway at 25°C, results in the formation of 1-cyanoformamide as an intermediate. acs.org This intermediate then undergoes a much slower decomposition to cyanide and cyanate. acs.org This finding highlights that cyanoformamide is a key intermediate in the hydrolysis of cyanogen under certain conditions.
Modern and Efficient Synthetic Strategies
In the quest for greater efficiency, milder reaction conditions, and broader substrate scope, a number of modern synthetic methodologies have been developed. These strategies often employ novel reagents and catalytic systems to achieve the desired transformation.
Cesium Fluoride-Promoted Decyanation/Oxidation Cascades
A mild and efficient modern approach for the synthesis of N,N-disubstituted cyanoformamides involves a cesium fluoride (B91410) (CsF)-promoted decyanation/oxidation cascade of N,N-disubstituted aminomalononitriles. nih.govrsc.org This method is noted for its wide substrate applicability and high reaction efficiency under gentle conditions. nih.gov
The general transformation can be represented as: R₂N-CH(CN)₂ --(CsF)--> R₂N-C(=O)CN
This reaction provides a valuable route to a variety of substituted cyanoformamides, which are important precursors for further synthetic elaborations. nih.gov
Electrochemical Synthesis Pathways
Electrochemical methods offer a sustainable and green alternative to traditional chemical synthesis. A notable development is the electrochemical synthesis of cyanoformamides from trichloroacetonitrile (B146778) and secondary amines. acs.orgfigshare.comresearchgate.net This process is mediated by a vitamin B12 derivative, heptamethyl cobyrinate, which acts as a redox catalyst. acs.orgfigshare.com
The reaction proceeds via the in-situ generation of a reactive acyl chloride intermediate, which then reacts with an amine to yield the corresponding cyanoformamide. acs.orgfigshare.com This one-pot synthesis is scalable and has been successfully applied to a wide range of substrates, producing good to excellent yields. acs.orgfigshare.comresearchgate.net
| Starting Materials | Mediator | Conditions | Product | Yield |
| Trichloroacetonitrile, Secondary Amine | Heptamethyl Cobyrinate | Electrochemical, Aerobic | N,N-disubstituted Cyanoformamide | Up to 94% |
Table 1: Summary of the electrochemical synthesis of cyanoformamides. acs.orgfigshare.com
Iodine-Mediated Oxidative Transformations
Iodine, in combination with dimethyl sulfoxide (B87167) (DMSO), has emerged as a powerful oxidative system in modern organic synthesis. This reagent system has been effectively used for the preparation of N-arylcyanoformamides from N-arylcyanothioformamides. rsc.orgresearchgate.net This method is characterized by its mild conditions, broad substrate scope, and high reaction efficiency. rsc.org
The transformation involves the oxidation of the thiocarbonyl group of the N-arylcyanothioformamide to a carbonyl group, thus forming the N-arylcyanoformamide. rsc.orgresearchgate.net
| Starting Material | Reagents | Conditions | Product |
| N-arylcyanothioformamide | I₂, DMSO | 80°C | N-arylcyanoformamide |
Table 2: Iodine-mediated synthesis of N-arylcyanoformamides. rsc.org
This method provides a convenient route to a class of cyanoformamides that are valuable intermediates for the synthesis of various bioactive molecules. rsc.org
Reactivity of N,N-Disubstituted Aminomalononitriles in N-Cyanoformamide Formation
A notable method for synthesizing cyanoformamides involves the use of N,N-disubstituted aminomalononitriles. lookchem.commolaid.com A mild and efficient approach utilizes cesium fluoride (CsF) as a promoter to facilitate a decyanation/oxidation cascade, converting N,N-disubstituted aminomalononitriles into the desired cyanoformamides. researchgate.netresearchgate.net This method is characterized by its wide substrate applicability and high reaction efficiency under mild conditions, which avoids the need for harsh reagents or extreme temperatures. researchgate.net
The reaction proceeds through the removal of one of the nitrile groups from the aminomalononitrile, followed by an oxidation step to form the cyanoformamide structure. This approach has been successfully applied to a variety of substrates, demonstrating its versatility in organic synthesis. researchgate.netrsc.org
Table 1: Synthesis of Cyanoformamides from N,N-Disubstituted Aminomalononitriles
| Promoter | Reaction Type | Key Features |
| Cesium Fluoride (CsF) | Decyanation/Oxidation Cascade | Wide substrate scope, high efficiency, mild conditions. researchgate.net |
Utilization of Carbamoyl (B1232498) Oximes as Precursors
Carbamoyl oximes have emerged as effective precursors for the synthesis of cyanoformamides. researchgate.net One-pot synthesis methods have been developed that are both facile and efficient. researchgate.net A prominent example involves the use of phosphoryl trichloride (B1173362) (POCl3) to mediate the conversion of 1-acyl-1-carbamoyl oximes into cyanoformamides under mild conditions, resulting in good to high yields. researchgate.netresearchgate.net
Another innovative approach employs 4,5-dioxo-imidazolinium cation activation to transform 1-acyl-1-carbamoyl oximes into cyanoformamides. researchgate.netrsc.orgresearchgate.net This method highlights the ongoing development of milder and more efficient synthetic routes. researchgate.net The reaction of 5-hydroxyimino-1,3-dioxine-4,6-dione, also known as isonitroso Meldrum's Acid, with carbodiimides has been shown to produce cyanoformamide derivatives in quantitative yields. rsc.orgresearchgate.net
Table 2: Cyanoformamide Synthesis from Carbamoyl Oxime Precursors
| Reagent/Catalyst | Precursor | Conditions | Yield |
| Phosphoryl trichloride (POCl3) | 1-Acyl-1-carbamoyl oximes | Mild | Good to High researchgate.net |
| 4,5-Dioxo-imidazolinium cation | 1-Acyl-1-carbamoyl oximes | Mild | Not specified researchgate.netrsc.org |
| Carbodiimides | 5-Hydroxyimino-1,3-dioxine-4,6-dione | Not specified | Quantitative rsc.orgresearchgate.net |
Solvent-Free Synthesis Techniques
In a move towards more environmentally friendly and efficient chemical processes, solvent-free synthesis techniques for cyanoformamides have been developed. researchgate.net A straightforward and notable method involves the reaction of carbamoyl imidazoles with trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netsci-hub.se This approach allows for the synthesis of both secondary and tertiary cyanoformamides. sci-hub.se
The reaction between cyclic and acyclic carbamoyl imidazoles proceeds smoothly, often yielding the corresponding cyanoformamides in excellent yields within minutes. researchgate.netsci-hub.se This solvent-free approach is not only rapid but also operationally simple, providing a significant advantage over traditional solvent-based methods. sci-hub.se
Table 3: Solvent-Free Synthesis of Cyanoformamides
| Reactant 1 | Reactant 2 | Product | Yield | Reaction Time |
| Carbamoyl Imidazoles | Trimethylsilyl Cyanide (TMSCN) | Secondary and Tertiary Cyanoformamides | Excellent | Often within minutes researchgate.netsci-hub.se |
Multicomponent Reactions in N-Cyanoformamide Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules by combining three or more reactants in a single step. nih.gov While direct MCRs for N-cyanoformamide, sodium salt are not extensively detailed, the principles of MCR chemistry are relevant to the synthesis of its precursors and related structures. beilstein-journals.org
For instance, cyanoacetamide-based MCRs have been effectively used to create diverse heterocyclic scaffolds. beilstein-journals.org These reactions demonstrate the power of MCRs to build molecular complexity efficiently. nih.gov The synthesis of key building blocks like cyanoacetamides can be achieved through the reaction of primary amines with methyl cyanoacetate. beilstein-journals.org These intermediates can then undergo further transformations, such as Gewald three-component reactions, to yield precursors for more complex structures. beilstein-journals.org
The general utility of MCRs, such as the Ugi and Passerini reactions, lies in their ability to generate a wide range of products from readily available starting materials, highlighting a potential area for future development in direct N-cyanoformamide synthesis. nih.govrug.nlmdpi.comorganic-chemistry.org
Comparative Analysis of Synthetic Efficiency and Selectivity
The various methodologies for synthesizing N-cyanoformamide and its derivatives each present distinct advantages in terms of efficiency, selectivity, and reaction conditions.
The CsF-promoted decyanation of N,N-disubstituted aminomalononitriles is notable for its high efficiency and broad substrate applicability under mild conditions. researchgate.net This method avoids harsh chemicals, making it an attractive option for many applications.
The use of carbamoyl oximes as precursors , particularly with mediators like POCl3, offers a facile one-pot synthesis with good to high yields. researchgate.net The quantitative yields achieved with isonitroso Meldrum's acid and carbodiimides highlight the high selectivity of this pathway. rsc.orgresearchgate.net
Solvent-free synthesis from carbamoyl imidazoles and TMSCN stands out for its operational simplicity, rapid reaction times, and excellent yields. researchgate.netsci-hub.se This environmentally conscious approach reduces waste and energy consumption.
While direct multicomponent reactions for N-cyanoformamide are still an emerging area, the efficiency of MCRs in producing complex related structures suggests significant potential for future synthetic strategies. nih.govbeilstein-journals.org
Table 4: Comparative Overview of Synthetic Methods
| Synthetic Method | Key Advantages | Selectivity |
| From N,N-Disubstituted Aminomalononitriles | High efficiency, wide substrate scope, mild conditions. researchgate.net | High |
| From Carbamoyl Oximes | Good to quantitative yields, one-pot synthesis. researchgate.net | High |
| Solvent-Free Synthesis | Rapid, simple, excellent yields, environmentally friendly. researchgate.netsci-hub.se | High |
| Multicomponent Reactions | High efficiency for complex related molecules. nih.govbeilstein-journals.org | Varies with reaction |
Reactivity Profiles and Mechanistic Studies of N Cyanoformamide, Sodium Salt
Fundamental Reaction Pathways
The reactivity of N-cyanoformamide, sodium salt, is governed by the unique electronic properties of the N-cyanoformamide anion. This anion exhibits a rich and varied chemistry, participating in reactions as both a nucleophile and an electrophile, undergoing oxidation and reduction, and engaging in substitution reactions.
Nucleophilic and Electrophilic Reactivity of the Cyanoformamide (B1595522) Moiety
The N-cyanoformamide anion possesses both nucleophilic and electrophilic centers, a characteristic that makes it a highly versatile synthon in organic synthesis. The nitrogen atom of the amide can act as a nucleophile, while the carbon atom of the cyano group and the carbonyl carbon can serve as electrophilic sites.
This dual reactivity is exemplified in its reaction with isocyanates. In a process for the direct preparation of cyanoformamides, the cyanide anion, generated from a silicon-based reservoir, attacks the electrophilic carbon of the isocyanate. unimi.itchemistryviews.org This initial nucleophilic attack is followed by the formation of the cyanoformamide. unimi.it The incipient metalated cyanoformamide can then act as a nucleophile itself, potentially reacting with remaining isocyanate. unimi.it
The electrophilic nature of the cyanoformamide moiety is also evident in various reactions. The constitutive sequence of adjacent electrophilic and nucleophilic sites within the molecule allows for the construction of complex molecular structures.
Oxidation and Reduction Chemistry
N-Cyanoformamide can participate in both oxidation and reduction reactions, although specific details on these transformations are somewhat limited in the available literature. An oxidation reaction involves the loss of electrons, while a reduction reaction involves the gain of electrons. preparatorychemistry.comstudytime.co.nzbyjus.com The substance that loses electrons is the reducing agent, and the substance that gains electrons is the oxidizing agent. preparatorychemistry.com
One documented example is the formation of cyanogen (B1215507), cyanoformamide, and oxamide (B166460) through the oxidation of hydrogen cyanide. researchgate.net Another study reports the use of an iodine-DMSO oxidative system to synthesize N-arylcyanoformamides from N-arylcyanothioformamides. rsc.org In this reaction, the thioamide is oxidized to the corresponding cyanoformamide. rsc.org
| Reactant | Oxidizing System | Product | Yield | Reference |
| N-Arylcyanothioformamide | I2-DMSO | N-Arylcyanoformamide | Varies | rsc.org |
| Hydrogen Cyanide | Not specified | Cyanoformamide | Not specified | researchgate.net |
Substitution Reactions Involving the N-Cyanoformamide Anion
The N-cyanoformamide anion can participate in substitution reactions, where it can act as either a nucleophile or a leaving group. In nucleophilic substitution reactions, an electron-rich species (the nucleophile) attacks an electron-deficient center, replacing a leaving group. libretexts.org
The reaction of chlorocarbamates with a cyanide ion to produce cyanoformamides is an example of a substitution reaction where the cyanide ion acts as the nucleophile. rsc.org The rate and success of such reactions can be influenced by factors like the strength of the carbon-halogen bond and the stability of the leaving group. libretexts.org For instance, alkyl iodides are generally more reactive than alkyl chlorides in these types of reactions. libretexts.org
The N-cyanoformamide anion itself can also be a leaving group in certain reactions, although specific examples are less common in the literature.
Transformational Chemistry of this compound
The unique reactivity of this compound, makes it a valuable building block for the synthesis of more complex molecules, particularly heterocycles. It also participates in metal-catalyzed transformations, which significantly expands its synthetic utility.
Cycloaddition Reactions and Heterocycle Formation
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orglibretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring. libretexts.org N-Cyanoformamide and its derivatives can participate in such reactions to form various heterocyclic structures. researchgate.net
One notable example is the nickel-catalyzed [2+2+2] cycloaddition of diynes and cyanamides, which produces bicyclic N,N-disubstituted 2-aminopyridines. nih.gov This reaction proceeds at room temperature with low catalyst loading and affords the products in good to excellent yields. nih.gov While this example uses cyanamides in general, the underlying principle of cycloaddition is relevant to the potential reactivity of the cyano group in N-cyanoformamide.
The formation of heterocycles from cyanoformamides is a well-documented area of its application. chemistryviews.org For instance, they are used as intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. frontiersin.org
Metal-Catalyzed Transformations and Cyanocarbamoylation Reactions
Transition metal catalysis has emerged as a crucial tool for activating and transforming otherwise unreactive bonds. frontiersin.org N-Cyanoformamide and its derivatives are excellent substrates for a variety of metal-catalyzed reactions. researchgate.net
A significant transformation is the nickel/Lewis acid-catalyzed cyanocarbamoylation of alkynes. nih.govacs.org In this reaction, cyanoformamides add across alkynes in a highly stereoselective and regioselective manner to produce β-cyano-substituted acrylamides. nih.govacs.org This reaction is thought to proceed via the oxidative addition of the C–CN bond in the carbamoyl (B1232498) cyanide to a nickel(0) species. kyoto-u.ac.jp
The resulting β-cyano-substituted acrylamides are versatile synthetic intermediates that can be further transformed into various useful structures, such as β-cyano esters, β-amino nitriles, and γ-lactams. nih.govacs.org
| Catalyst System | Substrates | Product | Key Features | Reference |
| Nickel/Lewis Acid | Alkynes, Cyanoformamides | β-Cyano-substituted acrylamides | High stereoselectivity and regioselectivity | nih.govacs.org |
| Palladium/Lewis Acid | Alkynes, Cyanoformate thioester/Benzoyl cyanide | Addition across alkynes with decarbonylation | - | nih.govacs.org |
Furthermore, palladium-catalyzed cyanoamidation of alkenes has been developed, showcasing the utility of cyanoformamides in forming lactams and creating new stereocenters. bohrium.com These metal-catalyzed reactions significantly broaden the synthetic applications of this compound, and its derivatives.
Conversion to Related Amides and Carboxamides
The N-cyanoformamide functional group is a versatile precursor that can be converted into a variety of more complex amide and carboxamide structures through several catalytic pathways. These transformations leverage the unique reactivity of the cyanoformamide moiety to build valuable molecular scaffolds, such as lactams and functionalized acrylamides.
One of the most significant applications is the palladium-catalyzed intramolecular cyanoamidation of cyanoformamides bearing pendant alkyne or alkene groups. acs.orgnih.gov This reaction provides an efficient route to α-alkylidene lactams, which are important structural motifs in many biologically active compounds. The process involves the cyclization of the cyanoformamide onto the unsaturated carbon-carbon bond. For instance, treating alkynyl cyanoformamides with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) induces cyclization to yield five- to seven-membered α-alkylidene lactams. acs.orgnih.gov The reaction generally proceeds in high yield and can be applied to 1,1-disubstituted alkenes to create oxindoles that feature a quaternary carbon center, a common challenge in organic synthesis. acs.orgkyoto-u.ac.jp
| Starting Material (Unsaturated Cyanoformamide) | Catalyst System | Product (Lactam/Oxindole) | Yield (%) |
|---|---|---|---|
| N-(But-3-yn-1-yl)-N-tosylcyanoformamide | Pd(PPh₃)₄ | (Z)-5-(Cyanomethylene)-1-tosylpyrrolidin-2-one | 97 |
| N-(Pent-4-yn-1-yl)-N-tosylcyanoformamide | Pd(PPh₃)₄ | (Z)-6-(Cyanomethylene)-1-tosylpiperidin-2-one | 89 |
| N-Methyl-N-(2-vinylphenyl)cyanoformamide | Pd(dba)₂ / P(t-Bu)₃ | 3-(Cyanomethyl)-1,3-dimethyloxindole | >99 |
| N-Allyl-N-(2-vinylphenyl)cyanoformamide | Pd(dba)₂ / P(t-Bu)₃ | 1-Allyl-3-(cyanomethyl)-3-methyloxindole | 94 |
In addition to intramolecular reactions, cyanoformamides participate in intermolecular additions. A notable example is the nickel/Lewis acid-catalyzed cyanocarbamoylation of alkynes. nih.govacs.orgacs.org This reaction involves the addition of a cyanoformamide across the triple bond of an alkyne, producing β-cyano-substituted acrylamides with high regio- and stereoselectivity. acs.orgosaka-u.ac.jp These products are valuable intermediates, as the ester, amide, and cyano groups can be chemoselectively transformed into other functional groups. nih.govacs.org
| Alkyne Substrate | Cyanoformamide Reagent | Catalyst System | Product (β-Cyano-substituted Acrylamide) | Yield (%) |
|---|---|---|---|---|
| 4-Octyne | N,N-Dimethylcyanoformamide | Ni(cod)₂ / PCyPh₂ / BPh₃ | (Z)-3-(Dimethylcarbamoyl)-4-cyanooct-4-ene | 93 |
| 1-Phenyl-1-propyne | N,N-Dimethylcyanoformamide | Ni(cod)₂ / PCyPh₂ / BPh₃ | (Z)-2-Methyl-3-(dimethylcarbamoyl)-3-phenylacrylonitrile | 86 |
| 1-Hexyne | N,N-Dimethylcyanoformamide | Ni(cod)₂ / PCyPh₂ / BPh₃ | (E)-2-(Dimethylcarbamoyl)-2-heptenenitrile | 75 |
Furthermore, cyanoformamides exhibit distinct reactivity with other nucleophiles. When reacted with hydroxylamine, they serve as carbamoylating agents to produce carbamoyl amidoxime (B1450833) derivatives, which are useful precursors for various heterocyclic structures. acs.org
Carbon-Carbon Bond Cleavage Reactions in Derivative Synthesis
A critical and mechanistically significant aspect of cyanoformamide reactivity is the cleavage of the C(carbonyl)–C(nitrile) bond, which is often the initiating step in the synthesis of complex derivatives. kyoto-u.ac.jpacs.org This C–C bond activation is typically facilitated by transition-metal catalysts and is central to the intramolecular and intermolecular reactions described previously. researchgate.net
The catalytic cycle of these transformations generally begins with the oxidative addition of a low-valent transition metal, such as Palladium(0) or Nickel(0), into the C–CN bond of the cyanoformamide. kyoto-u.ac.jp This step, which constitutes the C–C bond cleavage, forms a key carbamoyl-metal(II)-cyanide intermediate. kyoto-u.ac.jp
In the case of palladium-catalyzed intramolecular cyanoamidation of an alkenyl cyanoformamide, the proposed mechanism is as follows kyoto-u.ac.jp:
Oxidative Addition: The Pd(0) catalyst inserts into the C–CN bond of the cyanoformamide, cleaving it to form a carbamoyl-palladium(II)-cyanide complex.
Insertion (Carbopalladation): The appended alkene moiety inserts into the newly formed Palladium-C(carbonyl) bond in a migratory insertion step. This ring-closing step forms a new C–C bond and creates a cyclic alkylpalladium(II) intermediate.
β-Hydride Elimination: The final product, a lactam, is formed via β-hydride elimination, which regenerates the Pd(0) catalyst and releases a molecule of HCN.
This reliance on an initial C–C bond cleavage makes cyanoformamides powerful reagents, as the two components of the C–CN bond (the carbamoyl group and the cyanide group) can be delivered to different parts of a substrate in a controlled manner. The intermolecular cyanocarbamoylation of alkynes catalyzed by nickel/Lewis acid systems proceeds through a similar C–CN bond activation pathway, highlighting this as a fundamental reactivity pattern for this class of compounds. acs.orgacs.org
Role as a Privileged Synthon in Chemical Synthesis
The cyanoformamide unit is widely regarded as a "privileged synthon" in chemical synthesis. unimi.it This status is derived from its appearance in marine natural products and, more importantly, its exceptional versatility as a building block for constructing complex molecules. unimi.itresearchgate.net The unique arrangement of an electrophilic carbonyl carbon adjacent to a nitrile group allows for a diverse range of controlled chemical transformations. unimi.it
The synthetic utility of cyanoformamides is demonstrated by their application in sophisticated catalytic reactions. As detailed previously, they are key precursors in palladium-catalyzed intramolecular cyanoamidations, which provide access to highly functionalized lactams and oxindoles. acs.orgnih.gov These reactions are particularly valuable for creating α,α-disubstituted lactams and oxindoles with quaternary stereocenters, which are challenging structural motifs found in many biologically active molecules. nih.govkyoto-u.ac.jpresearchgate.net
Furthermore, the ability of cyanoformamides to participate in intermolecular reactions, such as the nickel-catalyzed cyanocarbamoylation of alkynes, expands their utility by enabling the stereoselective synthesis of multifunctional β-cyano-substituted acrylamides. nih.govacs.org The resulting products serve as versatile platforms for further synthetic elaboration. acs.org The different reaction pathways available—intramolecular cyclizations, intermolecular additions, and reactions with nucleophiles like hydroxylamine—underscore the modular reactivity of the cyanoformamide synthon. acs.orgacs.orgacs.org This versatility allows chemists to use a single functional group to access a wide variety of complex molecular architectures, solidifying its role as a privileged and powerful tool in modern organic synthesis. researchgate.nettubitak.gov.tr
Applications of N Cyanoformamide, Sodium Salt in Advanced Organic Synthesis
Building Block for Bioactive Molecules and Complex Organic Structures
The inherent reactivity of N-Cyanoformamide, sodium salt makes it a valuable precursor in the synthesis of a diverse array of organic compounds, including those with pronounced biological activities. Its utility spans the creation of nitrogen-containing heterocyclic systems and as a key intermediate for the pharmaceutical and agrochemical industries.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. This compound serves as a valuable synthon for the construction of various heterocyclic rings. For instance, it can be utilized in the synthesis of substituted triazines and pyrimidines . These heterocycles form the core of numerous drugs, including antiviral and anticancer agents. The reactivity of the cyano and formamide (B127407) groups allows for cyclization reactions with various reagents to build these complex ring systems.
| Heterocycle Class | Synthetic Utility |
| Triazines | Precursor for herbicides and certain pharmaceuticals. |
| Pyrimidines | Core structure in antiviral drugs and other therapeutic agents. |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
As an intermediate, this compound is instrumental in the synthesis of more complex molecules that are precursors to final drug products and agrochemicals alzchem.com. Its ability to introduce a nitrogen-containing fragment into a molecule is a key step in the multi-step synthesis of various active pharmaceutical ingredients (APIs). In the agrochemical sector, it is involved in the production of certain classes of herbicides and pesticides. For example, some sulfonylurea herbicides, a critical class of weed control agents, can be synthesized using intermediates derived from cyanamide-related compounds.
Construction of Multi-Functionalized Compounds
The presence of two distinct reactive sites, the nucleophilic nitrogen of the formamide and the electrophilic carbon of the cyano group, allows for the stepwise and controlled introduction of different functional groups. This dual reactivity is advantageous in the construction of multi-functionalized compounds where precise control over the synthetic sequence is crucial. This characteristic enables chemists to build molecular complexity in a planned and efficient manner, leading to the synthesis of novel compounds with tailored properties.
Contribution to Synthetic Methodologies
Beyond its role as a building block, this compound contributes to the expansion of the synthetic chemist's toolkit by acting as a surrogate for more hazardous or less stable reagents and by participating in specific types of chemical reactions.
Surrogate for Isocyanates and Hydrogen Cyanide Equivalents
In certain synthetic transformations, this compound can function as a safer and more manageable alternative to highly reactive and toxic compounds like isocyanates and hydrogen cyanide.
Isocyanate Surrogate: The formamide moiety can, under specific reaction conditions, mimic the reactivity of an isocyanate. This allows for the synthesis of ureas, carbamates, and related compounds without the need to handle volatile and hazardous isocyanates directly.
Hydrogen Cyanide Equivalent: The cyano group can be transferred to other molecules, effectively acting as a source of cyanide. This is particularly useful in reactions where the direct use of hydrogen cyanide gas is impractical or poses significant safety risks. For example, it can participate in cyanation reactions to form nitriles, which are versatile intermediates in organic synthesis.
Utilization in Specific Coupling and Condensation Reactions
The unique electronic properties of this compound enable its participation in a variety of coupling and condensation reactions. While specific, named reactions directly employing this salt are not extensively documented in readily available literature, its functional groups are amenable to reactions such as:
Condensation Reactions: The formamide nitrogen can participate in condensation reactions with carbonyl compounds or their derivatives to form new carbon-nitrogen bonds, a fundamental process in the synthesis of many nitrogen-containing molecules.
Coupling Reactions: Although less common, the cyano group could potentially be involved in certain transition-metal-catalyzed cross-coupling reactions, offering a pathway to introduce the cyanoformamide (B1595522) moiety into more complex molecular scaffolds.
Analytical and Spectroscopic Characterization Techniques for N Cyanoformamide, Sodium Salt
Spectroscopic Analysis Methodologies
Spectroscopy is a cornerstone for the molecular-level investigation of chemical compounds. By studying the interaction of electromagnetic radiation with the N-Cyanoformamide, sodium salt molecule, its structural and electronic properties can be elucidated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by probing the magnetic properties of its atomic nuclei.
¹H NMR Spectroscopy : Given that the N-Cyanoformamide anion ([N(CHO)(CN)]⁻) contains a single proton attached to the formyl carbon, a ¹H NMR spectrum would be expected to show a single resonance. The chemical shift of this proton would be influenced by the electronegativity of the adjacent carbonyl group and nitrogen atom, likely appearing in the downfield region of the spectrum.
¹³C NMR Spectroscopy : A ¹³C NMR spectrum would provide key information about the carbon framework. Two distinct signals would be anticipated: one for the carbonyl carbon of the formyl group and another for the carbon of the cyano group. The chemical shifts would be characteristic of these functional groups.
¹⁵N NMR Spectroscopy : With two nitrogen atoms in different chemical environments (formamide and cyano), ¹⁵N NMR spectroscopy could be employed to distinguish between them. This technique is particularly sensitive to the electronic environment of the nitrogen atoms.
Interactive Data Table: Predicted NMR Resonances for N-Cyanoformamide Anion
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Downfield region | Singlet | Corresponds to the formyl proton. |
| ¹³C | ~160-170 | Singlet | Carbonyl carbon resonance. |
| ¹³C | ~115-125 | Singlet | Cyano carbon resonance. |
| ¹⁵N | Varies | Two singlets | Distinct signals for the formamide (B127407) and nitrile nitrogen atoms. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns. The molecular weight of this compound is approximately 92.03 g/mol , and its exact mass is 91.99865694 Da nih.gov.
Electron Ionization (EI) and Electrospray Ionization (ESI) : Depending on the ionization method used, different fragmentation patterns can be observed. ESI is a softer ionization technique that would likely yield the intact molecular ion, [C₂HN₂O]⁻, and potentially sodium adducts. EI, being a higher energy method, would likely cause fragmentation of the molecule, with potential cleavage of the C-N or C-C bonds. Common fragments could include the cyanide ion (CN⁻) and the formyl radical (CHO•).
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
For this compound, characteristic absorption bands would be expected for the C≡N (nitrile) and C=O (carbonyl) stretching vibrations. The N-H bending and stretching vibrations, typically present in amides, would be absent in the deprotonated sodium salt. A KBr-pellet technique is a common method for analyzing solid samples like this salt nih.gov.
Interactive Data Table: Expected IR Absorption Bands for N-Cyanoformamide Anion
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretch | ~2200-2260 |
| Carbonyl (C=O) | Stretch | ~1650-1700 |
| C-N | Stretch | ~1200-1350 |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects the inelastic scattering of monochromatic light. The C≡N triple bond, in particular, often gives a strong and sharp signal in Raman spectra, making it a useful tool for identifying the cyano group within the molecule.
Chromatographic and Other Separation Techniques
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. For a polar and ionic compound like this compound, a reverse-phase HPLC method would likely be employed. This would involve a polar mobile phase and a nonpolar stationary phase. The compound would be detected by a UV detector, as the carbonyl and cyano groups possess chromophores that absorb UV light. By analyzing the resulting chromatogram, the presence of any impurities can be identified and quantified, thus establishing the purity of the sample.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. However, this compound is an ionic salt, which makes it non-volatile. Therefore, direct analysis by GC is not feasible. To overcome this limitation, the compound must first be converted into a volatile derivative through a chemical reaction, a process known as derivatization.
Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. For this compound, the reactive site for derivatization would be the active hydrogen on the amide group. Silylation is one of the most common derivatization techniques for compounds containing active hydrogens (e.g., -OH, -NH, -SH). This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, or other silyl (B83357) groups, using a silylating agent.
The resulting silylated derivative of N-Cyanoformamide would be significantly more volatile and less polar, allowing it to be vaporized in the GC inlet and travel through the chromatographic column for separation. Once separated, the derivative is typically detected and identified using a mass spectrometer (MS), a technique known as GC-MS. The mass spectrum of the derivative provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the original molecule.
Common silylating reagents vary in their reactivity. A suitable reagent for the derivatization of N-Cyanoformamide would need to be strong enough to react with the amide proton.
Table 1: Common Silylating Reagents for GC Derivatization
| Reagent Name | Abbreviation | Common Applications |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | General purpose, highly volatile byproducts |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other reagents |
Although specific studies detailing the GC analysis of derivatized this compound are not prevalent in the literature, the principles of derivatization are well-established for related functional groups, forming the basis for a viable analytical strategy.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the substance with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated.
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, indicates that the specific crystal structure of this compound has not been deposited or published. nih.govwikipedia.org However, if a suitable single crystal were to be grown and analyzed, the technique would yield precise data on its solid-state structure.
For illustrative purposes, the crystallographic data for a related, simpler compound, Sodium Cyanamide (B42294) (Na₂CN₂), showcases the type of information obtained from an X-ray diffraction study. researchgate.net
Table 2: Example Crystallographic Data for Sodium Cyanamide (Na₂CN₂)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 5.0456(3) |
| b (Å) | 5.0010(3) |
| c (Å) | 5.5359(3) |
| β (°) | 110.078(5) |
| Volume (ų) | 131.07(1) |
This data is for the related compound Sodium Cyanamide and serves as an example of the parameters determined by X-ray crystallography. researchgate.net
This data allows for the precise calculation of atomic positions, bond lengths (e.g., the C-N bond length in the cyanamide unit is 1.236(1) Å), and the coordination environment of the sodium ions. researchgate.net A similar analysis of this compound would provide invaluable insight into its molecular conformation and intermolecular interactions in the solid state.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. researchgate.net It serves as a crucial check for the purity of a sample and helps to confirm its empirical formula. The most common method for determining the elemental composition of organic compounds is combustion analysis.
In this method, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion process converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced back to N₂. The amounts of CO₂, H₂O, and N₂ produced are accurately measured, and from these values, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.
For this compound, the molecular formula is C₂HN₂NaO. alzchem.com Based on this formula, the theoretical elemental composition can be calculated. Experimental results from combustion analysis are typically expected to agree with the theoretical values to within ±0.4% to confirm the compound's identity and purity. nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₂HN₂NaO)
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 92.03 | 26.11 |
| Hydrogen | H | 1.008 | 92.03 | 1.10 |
| Nitrogen | N | 14.007 | 92.03 | 30.44 |
| Sodium | Na | 22.990 | 92.03 | 24.98 |
Theoretical and Computational Investigations of N Cyanoformamide, Sodium Salt
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For N-cyanoformamide and its derivatives, these studies provide insights into the distribution of electrons, bond characteristics, and the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactions. mdpi.com
The unique arrangement of electrophilic and nucleophilic sites in cyanoformamide (B1595522) contributes to its high reactivity. The presence of both a cyano (-CN) and a formamide (B127407) (-CONH2) group creates a molecule with distinct electronic properties. Ab initio calculations have been employed to determine the equilibrium structure of cyanoformamide, revealing it to be a planar molecule. researchgate.net These calculations also provide rotational constants, which are essential for spectroscopic studies. researchgate.net
Theoretical studies on related compounds, such as N-arylcyanoformamides, have utilized methods like X-ray diffraction to confirm tautomeric structures and geometries. researchgate.net The electronic structure of similar molecules has been investigated using methods like Møller-Plesset perturbation (MP2) theory, which provides a high level of accuracy. researchgate.netnih.gov
The reactivity of the cyanoformamide motif can be further understood by examining the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net For instance, in reactions involving the cyanide anion (CN-), theoretical studies can help predict whether the reaction will proceed via the carbon or nitrogen atom, influencing the formation of nitriles versus isonitriles. acs.org
Table 1: Calculated Properties of Cyanoformamide An interactive data table will be provided here based on available literature data.
| Property | Calculated Value | Method | Reference |
| Equilibrium Rotational Constants (MHz) | Ae = 11367, Be = 4295, Ce = 3119 | Ab initio | researchgate.net |
| Dipole Moment (Debye) | μa = 3.6, μb = 1.6 | Not Specified | researchgate.net |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting reaction mechanisms due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates, and thereby elucidating reaction pathways. mdpi.comqub.ac.uk
In the context of N-cyanoformamide synthesis, DFT has been instrumental. For example, the direct addition of a nitrile anion to isocyanates to form cyanoformamides is a key synthetic route. unimi.it DFT calculations can model this reaction, helping to understand the role of catalysts and the effect of substituents on the reaction rate and chemoselectivity. unimi.it A plausible mechanism involves the generation of a reactive nitrile anion from a precursor like PhMe2SiCN, which then attacks the isocyanate. unimi.it DFT can elucidate the energetics of this process, including the activation barriers for the desired reaction versus potential side reactions. unimi.it
Furthermore, DFT studies have been applied to understand the conversion of N-arylcyanothioformamides to N-arylcyanoformamides. researchgate.net These calculations help to rationalize the experimental findings and provide a deeper understanding of the reaction mechanism at the molecular level. researchgate.net Similarly, DFT has been used to study the properties of the cyanoformate anion (NC-COO-), a related species, supporting its high nucleophilicity at the nitrogen atom. researchgate.net This has implications for understanding the formation of isonitriles over nitriles in certain biosynthetic pathways. acs.orgresearchgate.net
Table 2: DFT Calculated Parameters for Related Reactions An interactive data table will be provided here based on available literature data.
| Reaction | Parameter | Calculated Value (kcal/mol) | DFT Functional/Basis Set | Reference |
| Glucose to Fructose (Na+ catalyzed) | Reaction Energy Barrier Reduction | 10.26 - 37.16 | Not Specified | mdpi.com |
| Fructose Dehydration (K+ catalyzed) | Reaction Energy Barrier Reduction | 17.44 - 26.92 | Not Specified | mdpi.com |
| H-shift in Cyanamide (B42294) + Cyanoacetylene (B89716) | Activation Barrier (uncatalyzed) | 37.9 | B3LYP/6-311G(d,p) | acs.org |
| H-shift in Cyanamide + Cyanoacetylene | Activation Barrier (NH3 catalyzed) | 6.7 | B3LYP/6-311G(d,p) | acs.org |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, providing detailed information about solvent effects and intermolecular interactions. nih.gov For a salt like N-cyanoformamide, sodium salt, MD simulations can model its dissolution in a solvent, the solvation structure of the sodium cation and the N-cyanoformamide anion, and the dynamics of these species in solution.
Such simulations for this compound in a solvent like water would reveal how water molecules orient themselves around the Na+ ion and the N-cyanoformamide anion. This would provide insights into the hydrogen bonding network and how the salt disrupts or modifies the solvent structure. rsc.org These interactions are crucial for understanding the salt's solubility and its reactivity in solution. The formation of ionic aggregates can also be studied, which can significantly impact the physicochemical properties of the solution. rsc.org
Computational Design of N-Cyanoformamide Analogues
Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By modifying the structure of N-cyanoformamide, it is possible to create analogues with enhanced or specific biological activities or material properties.
The general approach involves using computational methods to predict how structural modifications will affect the molecule's properties. For instance, if the goal is to design a new drug candidate, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These models correlate the structural features of a series of compounds with their biological activity. By understanding these relationships, new analogues with potentially higher activity can be designed and prioritized for synthesis.
In the context of N-cyanoformamide, analogues could be designed to target specific enzymes or receptors. Computational docking studies, a key component of structure-based drug design, can be used to predict how these analogues will bind to a biological target. nih.gov This allows for the in silico screening of a virtual library of compounds, saving time and resources in the drug discovery process. For example, cyanoformamide-containing metabolites have been identified as potential inhibitors of mTOR kinase, a target in cancer therapy. nih.gov Computational screening of marine natural products identified several hits containing this motif. nih.gov
Furthermore, computational methods can be used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the design process. nih.gov
Emerging Research Directions and Future Perspectives
Role in Prebiotic Chemistry and Astrobiological Contexts
The study of N-cyanoformamide is providing intriguing clues about the chemical origins of life. researchgate.netresearchgate.net As a peptide-like molecule, its potential formation in extraterrestrial environments and its involvement in the synthesis of life's building blocks are key areas of investigation. researchgate.netoup.com
Formation in Interstellar Environments
N-cyanoformamide has been tentatively detected in the interstellar medium (ISM), specifically in the star-forming region Sagittarius B2(N). oup.com This suggests the molecule can form in the cold, vast expanses of space, making it a plausible ingredient in the prebiotic chemical inventory of a young Earth. researchgate.net The formation is thought to occur on the surfaces of icy dust grains, where key precursor molecules are more likely to encounter each other. researchgate.netastrobiology.com
Several potential formation pathways in interstellar environments are being explored. One prominent theory involves the reaction of cyanogen (B1215507) (NCCN) with water (H₂O), a process that has been demonstrated in laboratory settings. researchgate.netresearchgate.net Another possibility is the gas-phase reaction between the cyano radical (CN) and formamide (B127407) (NH₂CHO), a known interstellar molecule. researchgate.net
Table 1: Potential Interstellar Formation Pathways for N-Cyanoformamide
| Reactants | Environment | Proposed Mechanism |
|---|---|---|
| Cyanogen (NCCN) + Water (H₂O) | Icy grain surfaces | Hydrolysis of cyanogen. researchgate.netresearchgate.net |
These findings are significant as they place N-cyanoformamide in a group of molecules, like formamide and cyanamide (B42294), that are considered crucial for the emergence of life. researchgate.netastrobiology.com
Involvement in Nucleic Acid Precursor Synthesis
Research has highlighted N-cyanoformamide's role as a potential precursor in the synthesis of nucleic acids, the building blocks of RNA and DNA. researchgate.netresearchgate.netrsc.org Its structure is closely related to formamide, a compound known to be involved in the formation of nucleobases under prebiotic conditions. researchgate.netrsc.org
N-cyanoformamide can act as a chemical intermediate in pathways leading to essential biomolecules. For instance, it can replace cyanate (B1221674) in the reaction with cyanoacetylene (B89716) to produce cyanovinylurea, a step towards the synthesis of pyrimidines like cytosine, although at lower yields. pnas.org In one study conducted at pH 8, the yield of cyanovinylurea from cyanoformamide (B1595522) was 2.9%, compared to 4.7% from cyanate. pnas.org The molecule's reactivity makes it a versatile component for assembling key biological intermediates. researchgate.netrsc.org
Advanced Material Science Applications
The unique chemical properties of N-cyanoformamide are being explored for the creation of novel materials. Its derivatives are utilized as versatile building blocks for constructing polymers and other complex molecular architectures. rsc.org
Researchers are investigating the use of cyanoformamides in creating advanced polymers and nanomaterials. For example, derivatives have been integrated into gold nanoparticles, potentially enhancing their utility in imaging and therapeutic applications. The ability of the cyanoformamide group to participate in cascade reactions, where multiple chemical bonds are formed in a single process, is particularly valuable. This has been demonstrated in the synthesis of the complex core structure of madangamine alkaloids, where two cyanoformamide groups are used to form new rings and a quaternary stereocenter in a palladium-catalyzed cascade. bohrium.com Such complex syntheses showcase the potential for creating materials with intricate, purpose-built structures.
Integration with Sustainable Chemistry Principles
The principles of green and sustainable chemistry aim to design chemical processes that are more efficient, less hazardous, and environmentally benign. reagent.co.ukmit.edu The synthesis and application of N-cyanoformamide are increasingly being viewed through this lens.
Key tenets of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. mit.edusigmaaldrich.comacs.org Recent innovations in the synthesis of cyanoformamides align with these principles. For instance, an electrochemical method has been developed that uses a Vitamin B12 derivative to synthesize cyanoformamides from trichloroacetonitrile (B146778) and secondary amines. researchgate.net This method avoids harsh chemical oxidants by using electricity and operates as a one-pot process, which simplifies the procedure and reduces waste. researchgate.net
Another approach involves using an iodine/DMSO oxidative system to prepare N-arylcyanoformamides under mild conditions, offering high reaction efficiency. rsc.org Reducing the use of derivatives and protecting groups is another core principle of green chemistry. sigmaaldrich.comacs.org The development of chemoselective synthesis methods, such as the direct addition of a nitrile anion to isocyanates, allows for the straightforward preparation of cyanoformamides, potentially reducing the need for intermediate steps and the waste they generate.
Future Methodological Innovations in Cyanoformamide Chemistry
The future of cyanoformamide chemistry lies in developing even more efficient, selective, and sustainable synthetic methods. rsc.org Innovation is focused on catalysis, novel reaction pathways, and expanding the scope of accessible molecules.
Future research will likely focus on:
Catalysis: The use of catalysts, which are effective in small amounts and can be reused, is preferable to stoichiometric reagents that are consumed in the reaction. mit.edu The development of new catalysts, like the Vitamin B12 derivative for electrochemical synthesis, points the way toward cleaner production methods. researchgate.net Palladium-catalyzed C-C bond activation cascades are another promising area, expanding the range of complex molecules that can be built from cyanoformamide precursors. bohrium.com
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. Applying flow chemistry to cyanoformamide synthesis could lead to more efficient and controlled production.
Biocatalysis: Using enzymes as catalysts is a cornerstone of green chemistry, as they operate under mild conditions and with high specificity, often eliminating the need for protecting groups. acs.org Exploring enzymatic routes to synthesize or modify N-cyanoformamide could represent a significant leap in sustainability.
These methodological innovations will not only improve the synthesis of N-cyanoformamide itself but also broaden its utility as a building block for pharmaceuticals, agrochemicals, and advanced materials. rsc.org
Conclusion
Summary of Research Advancements
Research into N-Cyanoformamide, sodium salt (C₂HN₂NaO) has primarily established its role as a valuable intermediate in chemical synthesis. alzchem.comalzchem.com The compound is recognized for its utility in the production of pharmaceuticals, agrochemicals, and other technical products. alzchem.comalzchem.com Its fundamental chemical and physical properties have been characterized, providing a baseline for its application in further chemical reactions.
Key identifiers and properties are summarized in the table below.
| Property | Data | Source |
| CAS Number | 71675-63-3 | alzchem.comalzchem.comnih.gov |
| Molecular Formula | C₂HN₂NaO | alzchem.comalzchem.comnih.gov |
| IUPAC Name | sodium;cyano(formyl)azanide | nih.gov |
| Molecular Weight | 92.03 g/mol | nih.gov |
| Synonyms | Formylcyanamide, sodium salt; N-Cyanoformamide sodium salt | alzchem.comalzchem.com |
While detailed mechanistic studies or extensive application notes in peer-reviewed literature are not abundant, its availability as a research chemical indicates its utility in synthetic pathways. alzchem.com The primary advancement lies in its synthesis and provision as a building block for more complex molecules. Research on related, more complex cyanamide (B42294) salts has demonstrated facile synthesis routes involving the elimination of alcohols like methanol, which may provide insight into the synthetic pathways relevant to this compound. researchgate.net
Unaddressed Research Questions and Challenges
Despite its availability, a significant number of research questions regarding this compound remain unanswered. There is a notable lack of publicly available, in-depth studies focusing specifically on this compound. Key unaddressed areas include:
Detailed Structural Analysis: While the molecular formula is known, a definitive single-crystal X-ray diffraction study to elucidate its precise solid-state structure, including bond lengths, bond angles, and crystal packing, is not widely published.
Comprehensive Reactivity Profile: Its description as an "intermediate" is broad. alzchem.comalzchem.com A systematic exploration of its reactivity with various classes of electrophiles and nucleophiles is needed. The specific reaction conditions under which it optimally performs as a synthetic precursor are not well-documented in accessible literature.
Mechanistic Insights: For the syntheses where it is used, the detailed reaction mechanisms involving the N-Cyanoformamide anion are not thoroughly investigated. Understanding these mechanisms could lead to improved reaction yields and the design of new synthetic methodologies.
Thermochemical and Spectroscopic Data: Comprehensive experimental data on its thermodynamic stability, such as enthalpy of formation, and detailed spectroscopic analyses (e.g., ¹³C NMR, ¹⁵N NMR, and vibrational spectroscopy) are not readily available. Such data are crucial for both theoretical modeling and practical applications.
Coordination Chemistry: The potential of the N-Cyanoformamide anion to act as a ligand in coordination chemistry is an unexplored field. Its multiple potential donor sites (nitrogen and oxygen atoms) could lead to novel coordination polymers or metal complexes with interesting properties.
A primary challenge is related to the compound's handling, as indicated by its hazard classifications which include warnings for acute toxicity if swallowed, in contact with skin, or inhaled, as well as potential for skin and eye irritation. nih.gov
Future Trajectories for this compound Research
Future research efforts have clear and promising directions that can build upon the current foundational knowledge. The following trajectories are envisioned:
Fundamental Characterization: A primary focus should be on the fundamental physicochemical characterization of the compound. This includes undertaking single-crystal X-ray diffraction to determine its crystal structure and employing a suite of spectroscopic techniques for a complete spectral signature.
Exploration of Synthetic Utility: Future work should aim to move beyond its general classification as an intermediate by demonstrating its specific applications. A key area would be its use in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and agrochemistry. Research could focus on its use as a precursor for triazines, pyrimidines, or other important chemical families.
Computational and Theoretical Studies: In conjunction with experimental work, density functional theory (DFT) and other computational methods could be employed to model its electronic structure, predict its reactivity, and rationalize experimental findings. These studies can help guide the design of new reactions and applications.
Development of Novel Reagents: Investigating its reactions could lead to the development of this compound as a novel reagent for specific functional group transformations in organic synthesis, analogous to the well-established roles of reagents like sodium cyanide or sodium cyanoborohydride in different contexts. wikipedia.orgresearchgate.net
Materials Science Applications: Given its structure, which contains cyano and amide functionalities, future studies could explore its potential as a building block for metal-organic frameworks (MOFs) or coordination polymers.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transitioning it from a sparsely documented intermediate to a well-understood and widely utilized chemical tool.
Q & A
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use X-ray diffraction (XRD) for crystallographic analysis and scanning electron microscopy (SEM) for morphological characterization, as demonstrated in sodium salt precipitate studies . Voltammetry (e.g., square-wave voltammetry on glassy carbon electrodes) can quantify electrochemical behavior, as applied to pravastatin sodium salt analysis . Reagent-grade purity standards, as outlined in USP guidelines, should guide validation .
Q. How can researchers assess the purity of this compound in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Compare results against reference standards, ensuring adherence to reagent specifications (e.g., sodium salt purity thresholds in enrichment broth studies) . Thermogravimetric analysis (TGA) can also evaluate thermal stability and residual moisture content.
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis conditions of this compound?
- Methodological Answer : Design a factorial experiment varying parameters such as reaction temperature, molar ratios, and stirring rate. Use RSM to model interactions and identify optimal conditions, as applied in selective enrichment broth development for microbial studies . Validate the model through confirmatory runs and statistical analysis (e.g., ANOVA).
Q. What strategies mitigate bias in pharmacological studies evaluating this compound?
- Methodological Answer : Implement double-blinding and allocation concealment to reduce performance and detection biases, as empirical evidence shows these methods reduce exaggerated treatment effects by 17–41% . Pre-register trial protocols and use randomization software to ensure unbiased group assignment.
Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct systematic reviews to aggregate and critically appraise existing studies, following Cochrane Handbook guidelines for assessing risk of bias and heterogeneity . Replicate experiments under controlled conditions (e.g., buffered solutions at defined pH levels) and use meta-analytic techniques to reconcile discrepancies .
Q. What challenges arise in developing selective enrichment media containing this compound for microbial inhibition assays?
- Methodological Answer : Balance ionic strength and antimicrobial activity by testing combinatorial effects with inhibitors (e.g., penicillin, ampicillin), as shown in coliform enrichment studies . Use gradient plate assays to determine minimum inhibitory concentrations (MICs) and assess cross-reactivity with non-target microbes.
Key Considerations for Data Quality
- Reference Standards : Use NIST-validated data for physicochemical properties (e.g., spectral libraries for acetic acid sodium salt) .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for studies involving human or animal models, including informed consent and risk disclosure, as outlined in sensory evaluation frameworks .
- Statistical Rigor : Apply response surface methodology (RSM) and factorial designs to minimize experimental runs while maximizing data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
